molecular formula C14H11BrN2O2S B6635009 4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide

4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B6635009
M. Wt: 351.22 g/mol
InChI Key: GEUXQZLDABWSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is also known by its chemical formula, C14H10BrNOS2, and is commonly referred to as BMT-1.

Mechanism of Action

The mechanism of action of BMT-1 involves its binding to the sigma-1 receptor, which leads to the activation of various signaling pathways within the cell. This activation can result in a variety of physiological effects, including the modulation of ion channels and the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
BMT-1 has been shown to have a number of biochemical and physiological effects, including the modulation of calcium signaling, the regulation of mitochondrial function, and the inhibition of inflammatory processes. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using BMT-1 in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor. However, one limitation is that BMT-1 is not a selective ligand for the sigma-1 receptor, and can also bind to other receptors and ion channels.

Future Directions

There are several potential future directions for research on BMT-1, including the development of more selective ligands for the sigma-1 receptor, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its effects on other physiological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of BMT-1, as well as its potential limitations and side effects.

Synthesis Methods

The synthesis of BMT-1 involves several steps, including the reaction of 2-bromobenzyl chloride with sodium azide to form 2-azido-1-(2-bromophenyl)ethane. This compound is then reacted with sulfur to form the corresponding thioether, which is subsequently oxidized to form BMT-1.

Scientific Research Applications

BMT-1 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

4-[(2-bromophenyl)methyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c15-12-6-2-1-5-11(12)9-17-10-16-20(18,19)14-8-4-3-7-13(14)17/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUXQZLDABWSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NS(=O)(=O)C3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide

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